molecular formula C10H11FO B13070034 (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol

(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol

Cat. No.: B13070034
M. Wt: 166.19 g/mol
InChI Key: ZUWHQNVJHRTDBF-SOFGYWHQSA-N
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Description

(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol is an organic compound with the molecular formula C10H11FO It is characterized by the presence of a fluorophenyl group attached to a propen-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol typically involves the reaction of 4-fluorobenzaldehyde with a suitable alkene under basic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery. The compound may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-Fluorophenyl)prop-2-en-1-ol: Similar structure but lacks the methyl group.

    4-Fluorobenzaldehyde: Precursor in the synthesis of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol.

    4-Fluorobenzophenone: Oxidation product of the compound.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a propen-1-ol backbone. These features confer distinct chemical reactivity and biological activity, making it a versatile compound in various research applications .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-2-methylprop-2-en-1-ol

InChI

InChI=1S/C10H11FO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3/b8-6+

InChI Key

ZUWHQNVJHRTDBF-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)F)/CO

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)CO

Origin of Product

United States

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